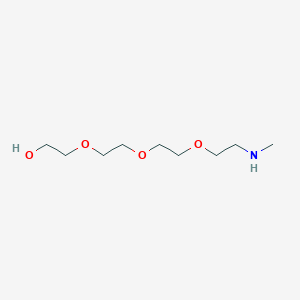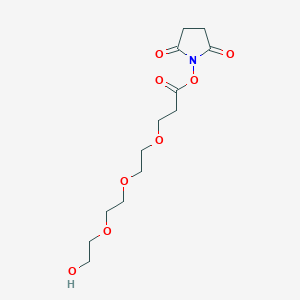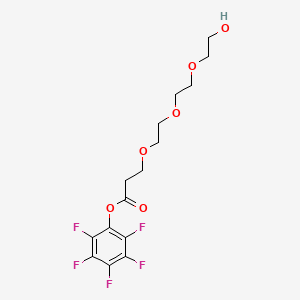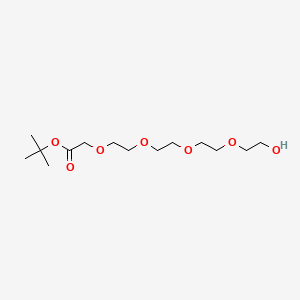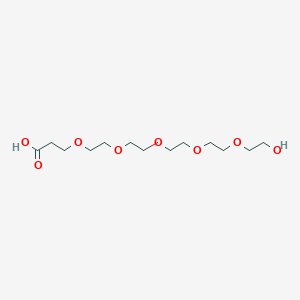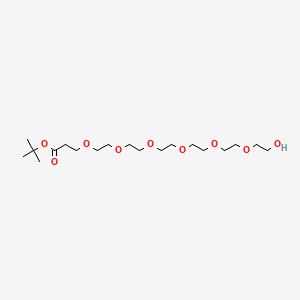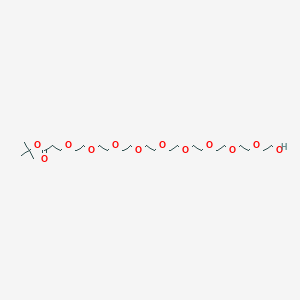![molecular formula C12H17N3O2S B608080 1-tert-butyl-3-[(E)-(2,4-dihydroxyphenyl)methylideneamino]thiourea CAS No. 218795-74-5](/img/structure/B608080.png)
1-tert-butyl-3-[(E)-(2,4-dihydroxyphenyl)methylideneamino]thiourea
Vue d'ensemble
Description
IMM-01 is an inhibitor of DID-DAD binding.
Applications De Recherche Scientifique
1. Anticancer Research
Research has indicated that thiourea derivatives, like 1-tert-butyl-3-[(E)-(2,4-dihydroxyphenyl)methylideneamino]thiourea, are significant in drug discovery, particularly in anticancer applications. The formation of drug complexes with metals can increase their activity due to improved permeability and lipophilicity. A study involving Bis-(4-(Tert-Butyl)-N-(Methylcarbamothioyl) Benzamide)-Iron (III) complex, a similar thiourea derivative, showed its potential interaction with ribonucleotide reductase enzyme, hinting at its applicability in cancer treatment (Ruswanto, Wulandari, Mardianingrum, & Cantika, 2021).
2. Agricultural Chemistry
Thiourea derivatives are also used in agricultural chemistry. For instance, diafenthiuron, a thiourea derivative, is an effective insecticide and acaricide. Its photodegradation in various solutions has been studied, showing the formation of certain byproducts that indicate its environmental impact and degradation pathways (Keum, Kim, Kim, Kim, & Li, 2002).
3. Organocatalysis
In the field of organocatalysis, primary amine-thioureas derived from tert-butyl esters of α-amino acids have shown efficacy. These compounds are efficient organocatalysts for challenging Michael reactions, as demonstrated in the synthesis of various pharmaceutical agents (Tsakos, Kokotos, & Kokotos, 2012).
4. Analytical Chemistry
Thiourea derivatives are valuable in analytical chemistry as spectrophotometric analytical reagents. Studies on derivatives like 1-(2-pyridylmethylideneamino)-3-(2,4-dihydroxybenzylideneamino)-thiourea have been conducted to determine their protonation constants and their reactions with various cations, demonstrating their utility in spectrophotometric analysis (Alvarez, de Pablos, & Gómez Ariza, 1988).
5. Environmental Chemistry
In environmental chemistry, studies on the photocatalytic transformation of compounds like salbutamol, which share structural similarities with thiourea derivatives, have provided insights into the degradation processes of such compounds in aquatic environments. This research is crucial for understanding the environmental impact and transformation of thiourea-based compounds (Sakkas, Calza, Medana, Villioti, Baiocchi, Pelizzetti, & Albanis, 2007).
Mécanisme D'action
Target of Action
IMM-01, also known as 1-tert-butyl-3-[(E)-(2,4-dihydroxyphenyl)methylideneamino]thiourea, primarily targets the CD47-SIRPα pathway . CD47 is a protein expressed on the surface of many cells and serves as a “don’t eat me” signal that prevents the cell from being engulfed by macrophages . SIRPα is a protein found on macrophages that interacts with CD47 .
Mode of Action
IMM-01 is a recombinant fusion protein of SIRPα (V2) extracellular segment domain 1 and human IgG1 Fc . It exerts anti-tumor activity by blocking the “don’t eat me” signal and activating the “eat me” signal to induce strong antibody-dependent cellular phagocytosis (ADCP) . This dual mechanism of action allows IMM-01 to enhance the immune system’s ability to recognize and destroy tumor cells .
Biochemical Pathways
The primary biochemical pathway affected by IMM-01 is the CD47-SIRPα signaling pathway . By blocking this pathway, IMM-01 disrupts the communication between tumor cells and macrophages, leading to the activation of the immune response against the tumor cells . This results in the phagocytosis of the tumor cells by the macrophages .
Pharmacokinetics
This suggests that IMM-01 has direct access to the systemic circulation, bypassing the need for absorption from the site of administration. The impact of this route of administration on the bioavailability of IMM-01 is likely to be significant, as it allows for immediate and complete availability of the drug in the body .
Result of Action
The strong phagocytosis against tumor cells is dependent on the interaction of Fc with activating FcγRs on the presence of macrophages . IMM-01 has shown strong and robust in vivo anti-tumor activities in different mouse tumor models either as monotherapy on hematological malignancies, or in combination therapy with PD-L1 mAb, PD-1 mAb, CD33 mAb, and HER-2 mAb .
Propriétés
IUPAC Name |
1-tert-butyl-3-[(E)-(2,4-dihydroxyphenyl)methylideneamino]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c1-12(2,3)14-11(18)15-13-7-8-4-5-9(16)6-10(8)17/h4-7,16-17H,1-3H3,(H2,14,15,18)/b13-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFUAYRGVLQXKC-NTUHNPAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=S)NN=CC1=C(C=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=S)N/N=C/C1=C(C=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-butyl-3-[(E)-(2,4-dihydroxyphenyl)methylideneamino]thiourea | |
CAS RN |
218795-74-5 | |
| Record name | 218795-74-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: IMM-01 acts as an intramimic, meaning it mimics the action of an internal regulatory element within a protein. Specifically, it targets the Diaphanous (mDia)-related formins, proteins essential for assembling actin filaments and influencing microtubule dynamics within cells [, ]. In their inactive state, mDia formins are autoinhibited by an interaction between their DID (Diaphanous Inhibitory Domain) and DAD (Diaphanous Autoregulatory Domain) domains. IMM-01 disrupts this DID-DAD interaction, essentially mimicking the activation signal usually provided by the Rho GTPase [, ].
- Actin assembly and microtubule stabilization: The released FH2 (Formin Homology 2) domain of mDia can then interact with and stabilize microtubules while promoting the assembly of actin filaments [, ].
- Serum Response Factor (SRF) activation: This altered cytoskeletal dynamics activates the MAL/MRTF-SRF transcription factor pathway, leading to changes in gene expression [, ].
- Cell cycle arrest and apoptosis: Ultimately, these changes can trigger cell cycle arrest and apoptosis, particularly in cancer cells [, ].
ANone: Research on IMM-01 has shown promising results:
- In vitro: IMM-01 effectively blocked DID-DAD binding, induced actin/microtubule stabilization in cells, activated SRF, and impaired cell-cycle progression in cellular assays [].
- In vivo: In a mouse xenograft model of colon cancer, IMM-01 demonstrated the ability to slow tumor growth, highlighting its potential as an anti-cancer agent [].
ANone: IMM-01's unique mechanism of action, targeting mDia-related formins, makes it a promising candidate for several reasons:
- Novel Target: Current cytoskeletal inhibitors, like taxanes, are associated with significant side effects like cardiotoxicity and neurotoxicity. IMM-01's novel mechanism offers a potentially safer approach [].
- Broad Applicability: Cytoskeletal dysregulation is implicated not just in cancer, but also in conditions like autism and neurodegenerative diseases. Targeting formins through intramimics like IMM-01 could provide therapeutic avenues for these conditions as well [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[2-(2-Hydroxyethoxy)ethoxy]propanoic acid](/img/structure/B608002.png)

